Cas no 6091-57-2 ((3aS,8aS)-3a,8-dimethyl-1-(methylcarbamoyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate)
![(3aS,8aS)-3a,8-dimethyl-1-(methylcarbamoyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate structure](https://fr.kuujia.com/scimg/cas/6091-57-2x500.png)
6091-57-2 structure
Nom du produit:(3aS,8aS)-3a,8-dimethyl-1-(methylcarbamoyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate
(3aS,8aS)-3a,8-dimethyl-1-(methylcarbamoyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate Propriétés chimiques et physiques
Nom et identifiant
-
- (3aS,8aS)-3a,8-dimethyl-1-(methylcarbamoyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate
- Pyrrolo(2,3-b)indole-1(2H)-carboxamide, 3,3a,8,8a-tetrahydro-N,3a,8-trimethyl-5-(((methylamino)carbonyl)oxy)-, (3aS-cis)-
- AC1L9C7N
- SureCN2685980
- CHEBI:4854
- UNII-PE4VD738WT
- (3aS-cis)-3,3a,8,8a-Tetrahydro-N,3a,8-trimethyl-5-[[(methylamino)carbonyl]oxy]-pyrrolo[2,3-b]indole-1(2H)-carboxamide
- 6091-57-2
- [(3aS,8bS)-4,8b-dimethyl-3-(methylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate
- ESERAMINE, (-)-
- DTXSID10976383
- 5-[Hydroxy(methylimino)methoxy]-N,3a,8-trimethyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1(2H)-carboximidic acid
- PE4VD738WT
- Eseramine
- (3AS,8AS)-3,3A,8,8A-TETRAHYDRO-N,3A,8-TRIMETHYL-5-(((METHYLAMINO)CARBONYL)OXY)PYRROLO(2,3-B)INDOLE-1(2H)-CARBOXAMIDE
- SCHEMBL2685980
- C09170
- PYRROLO(2,3-B)INDOLE-1(2H)-CARBOXAMIDE, 3,3A,8,8A-TETRAHYDRO-N,3A,8-TRIMETHYL-5-(((METHYLAMINO)CARBONYL)OXY)-, (3AS,8AS)-
- Q27106508
-
- Piscine à noyau: InChI=1S/C16H22N4O3/c1-16-7-8-20(14(21)17-2)13(16)19(4)12-6-5-10(9-11(12)16)23-15(22)18-3/h5-6,9,13H,7-8H2,1-4H3,(H,17,21)(H,18,22)/t13-,16-/m0/s1
- La clé Inchi: PYEMNABYODPRPP-BBRMVZONSA-N
- Sourire: CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC
Propriétés calculées
- Qualité précise: 318.16936
- Masse isotopique unique: 318.16919058g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 2
- Complexité: 500
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 73.9Ų
- Le xlogp3: 0
Propriétés expérimentales
- Le PSA: 73.91
(3aS,8aS)-3a,8-dimethyl-1-(methylcarbamoyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate Littérature connexe
-
B. Robinson,D. Moorcroft J. Chem. Soc. C 1970 2077
-
2. Proceedings of the Chemical Society, Vol. 27, No. 392
-
4. Journal: index of subjects, 1965
-
5. 605. Alkaloids of Physostigma venenosum. Part IV. The synthesis of (±)-eseramineB. Robinson J. Chem. Soc. 1965 3336
6091-57-2 ((3aS,8aS)-3a,8-dimethyl-1-(methylcarbamoyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate) Produits connexes
- 1243350-30-2(2-Chloro-5-cyclopropoxy-3-nitropyridine)
- 2172204-42-9(2-cyclopropyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)
- 1797553-68-4(2-(cyclopentylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide)
- 1702924-50-2(tert-butyl 4-(iodomethyl)-4-(1-methoxypropan-2-yl)oxypiperidine-1-carboxylate)
- 1251574-75-0(N-(2-methoxy-5-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 1016838-15-5(3-(2-bromo-4-chlorophenoxy)propan-1-amine)
- 51444-38-3(2-(3-methylpyridin-2-yl)ethanethioamide)
- 1261945-34-9(4-Chloro-3-(3-cyanophenyl)benzoic acid)
- 1805571-08-7(2,4-Bis(trifluoromethyl)-5-iodoanisole)
- 1781916-29-7(5-bromo-2-(piperazin-1-yl)methylphenol)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:6091-57-2)Eseramine

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête